ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate
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Overview
Description
Ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both ester and thioamide functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base.
Coupling with Benzoic Acid Derivative: The pyrazole derivative is then coupled with a benzoic acid derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Thioamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl and thioamide groups, converting them into alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and thioamides.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The pyrazole ring is known for its anti-inflammatory, analgesic, and antimicrobial properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, offering possibilities for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The thioamide group may interact with metal ions, affecting metalloproteins and enzymes. These interactions can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
4-(1H-Pyrazol-4-yl)benzoic acid: Lacks the ethyl ester and thioamide groups.
N-(4-(1H-pyrazol-4-yl)phenyl)thiourea: Contains a thiourea group instead of the thioamide group.
Uniqueness
Ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. The presence of both ester and thioamide groups allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
This detailed overview highlights the significance of ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate in scientific research and its potential applications across multiple disciplines
Properties
Molecular Formula |
C16H18N4O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H18N4O3S/c1-3-20-10-12(9-17-20)14(21)19-16(24)18-13-7-5-11(6-8-13)15(22)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19,21,24) |
InChI Key |
FDIPOYZYVBXTIH-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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